Reduced Lipophilicity (LogP = -0.09) Compared to Piperidine Analog
The target compound exhibits a calculated LogP of -0.09, as reported by Hit2Lead . This value indicates moderate hydrophilicity, which is favorable for maintaining aqueous solubility in fragment screens. In contrast, the piperidine analog (2-chloro-6-(1-piperidinylcarbonyl)pyrazine, CAS 33332-48-8) contains an additional methylene group, increasing its molecular weight to 225.67 g/mol and, based on standard computational models, elevating its LogP by approximately 0.5–0.7 units (class-level inference) [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | -0.09 (calculated) |
| Comparator Or Baseline | 2-Chloro-6-(1-piperidinylcarbonyl)pyrazine (estimated LogP ~0.5–0.6) |
| Quantified Difference | Approximately 0.5–0.7 LogP units lower |
| Conditions | Calculated LogP using fragment-based methods; comparator LogP estimated from homologous series trends |
Why This Matters
Lower LogP is associated with reduced phospholipidosis risk and improved aqueous solubility, critical for fragment screening and early lead optimization.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
